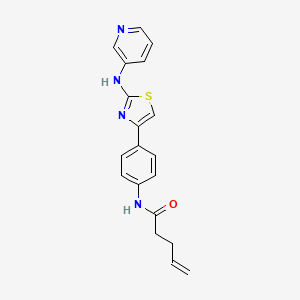

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one

Vue d'ensemble

Description

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one, also known as 5-APB, is a psychoactive substance that belongs to the benzofuran class of compounds. It was first synthesized in 1993 by David E. Nichols and his colleagues at Purdue University. Since then, it has gained popularity as a designer drug and has been used recreationally. However, it has also been the subject of scientific research due to its potential therapeutic applications.

Applications De Recherche Scientifique

Anticancer Activity

Benzofuran derivatives have garnered attention for their potential as anticancer agents. Some substituted benzofurans exhibit significant cell growth inhibitory effects in various cancer cell lines. For instance, compound 36, a benzofuran derivative, demonstrated substantial inhibition rates in leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer cells . Researchers continue to explore novel benzofuran-based compounds for targeted cancer therapy.

Fluorescent Probe for Metal Ions

1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one has been employed as a fluorescent probe for detecting metal ions. Its unique properties make it useful in analytical chemistry and environmental monitoring.

Biological Activities Beyond Cancer

Benzofuran compounds exhibit diverse biological activities beyond anticancer effects. These include anti-inflammatory, analgesic, DNA-binding, and antiviral properties. Additionally, they have been investigated for treating conditions such as vitiligo, psoriasis, spasms, kidney stones, and hypertriglyceridemia .

Photochemical Synthesis of Naphtho[1,2-b]benzofuran Derivatives

Researchers have developed a novel approach to synthesize naphtho[1,2-b]benzofuran derivatives based on the photochemical reaction of 2,3-disubstituted benzofurans. This process involves photocyclization of the hexatriene system and subsequent aromatization of the benzene ring via water elimination .

Mécanisme D'action

Target of Action

The primary targets of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one are currently unknown. This compound is a relatively new substance and research into its specific targets is ongoing .

Mode of Action

As research progresses, more information about how this compound interacts with its targets will become available .

Biochemical Pathways

Benzofuran derivatives have been found to have a wide range of biological and pharmacological activities , suggesting that this compound may also interact with multiple biochemical pathways.

Pharmacokinetics

It is known that the compound is a solid at room temperature and has a predicted boiling point of 3204° C at 760 mmHg . These properties may influence its bioavailability.

Result of Action

The molecular and cellular effects of 1-(2,3-Dihydro-1-benzofuran-5-yl)propan-1-one’s action are currently unknown. As research progresses, more information about the effects of this compound will become available .

Propriétés

IUPAC Name |

1-(2,3-dihydro-1-benzofuran-5-yl)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O2/c1-2-10(12)8-3-4-11-9(7-8)5-6-13-11/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYYIGDKFUBVDDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)OCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

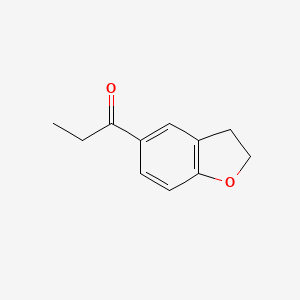

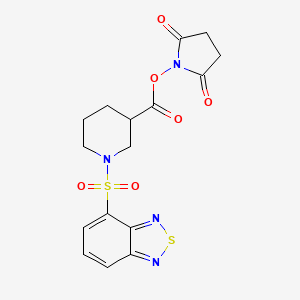

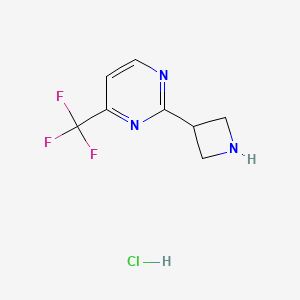

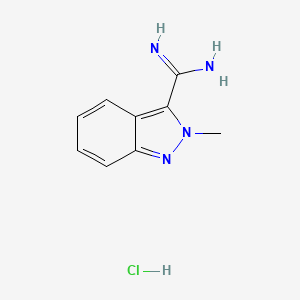

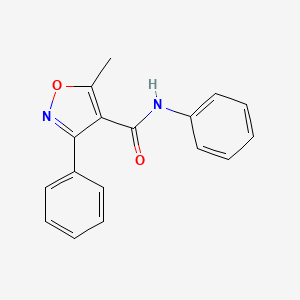

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((4-bromophenyl)amino)-2-oxoethyl 4-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)butanoate](/img/structure/B2912466.png)

![9-(sec-butyl)-3-(2-methoxyphenoxy)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2912472.png)

![Methyl 5-[(3-benzyl-4-methyl-2-oxochromen-7-yl)oxymethyl]furan-2-carboxylate](/img/structure/B2912475.png)

![4-{1-[2-(2-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B2912476.png)

![6-Fluoro-1-[(3-fluorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B2912477.png)

![6-(4-Ethylphenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2912478.png)

![N-(2-methoxy-5-methylphenyl)-2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2912482.png)